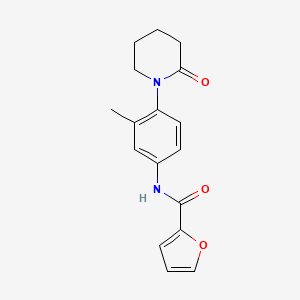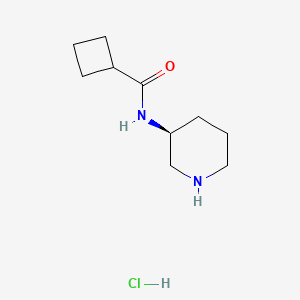![molecular formula C18H19Cl2N3O2S2 B2511397 N-(benzo[d]thiazol-2-yl)-5-chloro-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride CAS No. 1215834-65-3](/img/structure/B2511397.png)
N-(benzo[d]thiazol-2-yl)-5-chloro-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(benzo[d]thiazol-2-yl)-5-chloro-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride” is a novel derivative synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . It has been evaluated for anti-inflammatory activity .
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The phenyl ring of the benzo[d]thiazol-2-yl group stacks against the Trp279 indole ring through a π–π interaction .Chemical Reactions Analysis
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Notably, one derivative with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring exhibited potent inhibitory activity, with a minimum inhibitory concentration (MIC) of 1.4 µM. This level of potency is comparable to the standard drug vancomycin .
Anti-Proliferative Effects
Researchers have explored the anti-proliferative potential of this compound. Its synthesis methodology involves molecular hybridization of N-benzyl benzo[d]thiazole-2-carboxamides and alicyclic piperazines under solvent-free conditions. The resulting derivatives have demonstrated promising anti-mycobacterial activity .
Organic Light Emitting Diodes (OLEDs)
Interestingly, when this compound coordinates with boron complexes, it exhibits significant blue-shifted and enhanced emission. These materials have been successfully employed as dopant emitters in OLEDs, showing strong emission and low turn-on voltages (ranging from 3.9 to 4.8 V). The performance of OLEDs based on the boron complex-doped emitter surpasses that of the ligand alone .
Crystal Structure Insights
The crystal structure analysis confirms successful acylation of the compound. The C=O bond length is 1.221 Å, and the dihedral angle between the benzothiazole ring and the phenyl ring is minimal (0.18°). Intermolecular hydrogen bonds involving the nitrogen atom of the amide bond and the oxygen atom of water contribute to the crystal packing .
Methodology for Heterocycle Synthesis
This compound’s synthesis method offers several advantages, including gentle reaction conditions, cleaner reactions, satisfactory product yields, and straightforward experimental procedures. It has proven useful for generating novel heterocycles .
Wirkmechanismus
The compounds were evaluated for anti-inflammatory activity and showed the highest IC50 values for COX-1 inhibition . Molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
The compound has a yield of 58%, and its 1H NMR (CDCl3, 500 MHz) and 13C NMR (CDCl3, 125 MHz) values have been reported .
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-chloro-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S2.ClH/c19-16-6-5-15(25-16)17(23)22(8-7-21-9-11-24-12-10-21)18-20-13-3-1-2-4-14(13)26-18;/h1-6H,7-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENADBLURLQCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(S4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-5-chloro-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2511314.png)
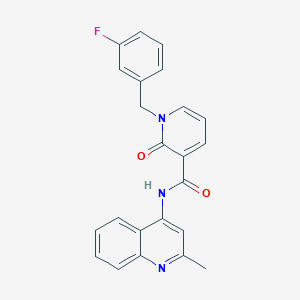
![2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2511318.png)
![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate](/img/structure/B2511319.png)
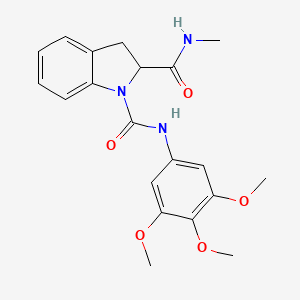
![4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde](/img/structure/B2511324.png)

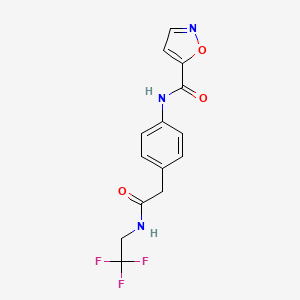

![1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2511328.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2511329.png)
